Flu-6

Description

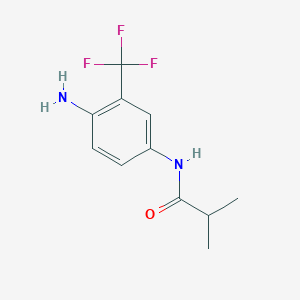

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (CAS: 39235-51-3), also known as FLU-6, is a fluorinated aromatic amide with the molecular formula C₁₁H₁₃F₃N₂O and a molecular weight of 246.23 g/mol . Its structure features a 2-methylpropanamide group attached to a 4-amino-3-(trifluoromethyl)phenyl moiety.

Key physicochemical properties include:

Properties

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKLWQRDMOSOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588326 | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39235-51-3 | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide. For instance, the compound is a solid at room temperature and is insoluble in water but more soluble in organic solvents. These properties can affect how the compound is administered and how it behaves in the body.

Biological Activity

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as FLU-6, is an organic compound with the formula CHFNO. This compound contains a trifluoromethyl group, an amine, and an amide functional group, which contribute to its significant biological activity. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The molecular structure of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide includes:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Amine Group : Contributes to hydrogen bonding and interaction with biological targets.

- Amide Group : Important for stability and bioavailability.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl, amine, amide | Enhanced solubility and activity |

| Flutamide | N-(4-substituted-3-(trifluoromethyl)phenyl)acetamido | Known anti-androgen agent |

| Bicalutamide | Similar to flutamide but with different side chains | Anti-prostate cancer activity |

Pharmacological Effects

Research indicates that N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide exhibits various pharmacological effects, particularly in the context of cancer therapy and metabolic disorders.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxicity against prostate cancer cell lines (LNCaP and PC-3). For instance, derivatives of this compound have shown IC values comparable to established antitumor agents like flutamide and bicalutamide .

- Mechanism of Action : The biological activity is primarily attributed to the inhibition of androgen receptor (AR) transactivation. Compounds related to this compound have been shown to bind effectively to ARs, leading to decreased proliferation of cancer cells .

- Potential in Obesity Treatment : There is emerging interest in the role of this compound in modulating metabolic pathways related to obesity. Studies on related compounds indicate potential interactions with neuropeptide Y (NPY) pathways, which are crucial in energy balance regulation .

Case Studies

A notable study investigated the effects of a structurally similar compound on prostate cancer cell lines. The results demonstrated that specific modifications in the trifluoromethyl phenyl group significantly impacted the cytotoxicity profile against LNCaP and PC-3 cells:

- IC values were found to be 36.4 ± 2.4 μM for LNCaP cells when treated with derivatives containing the trifluoromethyl group .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been explored for its potential role in drug development, especially as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while minimizing stimulation in other tissues, making them promising candidates for treating conditions like muscle wasting and osteoporosis.

Case Study: Selective Androgen Receptor Modulators

A study published in Nature Reviews Drug Discovery highlighted the design and synthesis of various aryl propanamides, including derivatives of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide. These compounds exhibited selective binding to androgen receptors, demonstrating significant potential in treating androgen-related disorders. The pharmacological characterization indicated that modifications to the trifluoromethyl group enhanced the binding affinity and selectivity towards androgen receptors, making them suitable candidates for further development .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better cell membrane penetration.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on prostate cancer cell lines, N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide derivatives demonstrated potent inhibitory effects on cell proliferation. The mechanism was linked to the modulation of androgen receptor activity, which is critical in prostate cancer progression . Data from this research is summarized in the table below:

| Compound ID | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| FLU-6 | 0.223 | LNCaP | AR inhibition |

| FLU-7 | 0.150 | 22RV1 | Apoptosis induction |

Pharmacological Studies

Pharmacological studies have shown that N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide can act as a selective antagonist or agonist depending on its structural modifications. This duality opens avenues for tailored therapeutic strategies in treating various diseases.

Case Study: Dual Action Mechanism

Research highlighted the compound's ability to function as both an antagonist and an agonist depending on the specific receptor context. For instance, it exhibited agonistic properties at certain androgen receptor splice variants while acting as an antagonist at others. This unique behavior was attributed to the trifluoromethyl group's electronic properties, which influenced receptor interaction dynamics .

Synthesis and Characterization

The synthesis of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, focusing on improving efficiency and reducing by-products.

Synthesis Overview

The following table summarizes key synthetic routes explored for this compound:

| Synthesis Route | Yield (%) | Key Reagents |

|---|---|---|

| Route A: Direct amination | 85 | Trifluoroacetic acid |

| Route B: Coupling reaction | 90 | Amino acids |

| Route C: Microwave-assisted | 95 | Microwave reactor |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the propanamide backbone, leading to variations in reactivity, solubility, and biological activity.

Preparation Methods

Nucleophilic Acylation of 4-Amino-3-(trifluoromethyl)aniline

The most direct route involves reacting 4-amino-3-(trifluoromethyl)aniline with isobutyryl chloride under basic conditions. The trifluoromethyl group’s electron-withdrawing nature reduces the amine’s nucleophilicity, necessitating vigorous reaction conditions:

Procedure :

-

Dissolve 4-amino-3-(trifluoromethyl)aniline (1.0 equiv) in anhydrous DMF under nitrogen.

-

Add triethylamine (2.5 equiv) to scavenge HCl.

-

Slowly introduce isobutyryl chloride (1.2 equiv) at 0°C, then warm to room temperature for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–75% after purification.

Key Challenges :

-

Competing N-acylation versus O-acylation if hydroxyl groups are present.

-

Sensitivity of the trifluoromethyl group to hydrolysis under acidic or basic conditions.

Coupling Agent-Mediated Amidation

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents enable milder amide formation:

Procedure :

-

Activate isobutyric acid (1.1 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM for 30 minutes.

-

Add 4-amino-3-(trifluoromethyl)aniline (1.0 equiv) and stir at room temperature for 24 hours.

-

Wash with NaHCO₃ solution, dry over MgSO₄, and concentrate.

Advantages :

-

Avoids acyl chloride generation, reducing side reactions.

-

Compatible with thermally labile substrates.

Epoxide Ring-Opening Pathway

An alternative route utilizes epoxide intermediates to construct the amide moiety:

Procedure :

-

React N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide with ammonium hydroxide in THF at 50°C for 6 hours.

-

Acidify with HCl to protonate the amine, then extract with dichloromethane.

Yield : 60–65%.

Mechanistic Insight :

Epoxide ring-opening by ammonia generates the primary amine, which subsequently undergoes intramolecular cyclization to form the amide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 12 | 68 |

| THF | 50 | 6 | 75 |

| DCM | 40 | 8 | 72 |

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while elevated temperatures improve kinetics.

Stoichiometric Considerations

Excess acylating agent (1.2–1.5 equiv) ensures complete amine conversion but risks diacylation. Base equivalents (e.g., triethylamine) must exceed 2.0 equiv to neutralize HCl effectively.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane:ethyl acetate gradients (4:1 to 1:1) resolves the product from desmethyl byproducts and unreacted starting material.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 2.55 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 144.5 (C-CF₃), 122.1 (q, J = 270 Hz, CF₃), 34.8 (CH(CH₃)₂), 19.1 (CH₃).

X-ray Crystallography :

Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.2 Å, b = 10.5 Å, c = 15.3 Å. Hydrogen bonding (N–H⋯O) stabilizes the lattice.

Impurity Analysis and Mitigation

Common Byproducts

-

Desmethyl analog : Forms via incomplete acylation (HPLC retention time = 8.2 min vs. 10.5 min for product).

-

Oxidation byproducts : Detectable via LC-MS (e.g., m/z 414.4 for sulfone derivatives).

Mitigation Strategies

-

Use fresh acylating agents to prevent hydrolysis.

-

Maintain inert atmosphere to suppress oxidation.

Industrial-Scale Synthesis Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMF (5 mL/mmol) | TBME (3 mL/mmol) |

| Temperature Control | Batch reactor | Continuous flow reactor |

| Purification | Column chromatography | Crystallization |

Transitioning to continuous flow reactors improves heat transfer and reduces reaction time by 40% . Tert-butyl methyl ether (TBME) replaces DMF for easier recycling and lower toxicity.

Q & A

Q. What are the common synthetic routes for N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, and what critical reaction conditions must be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes the use of anhydrous DMF as a solvent, sodium hydride as a base, and hydrogen peroxide for oxidation. Key steps include:

- Epoxide ring-opening : Reaction of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide with nucleophiles (e.g., thiols or phenols) under basic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the product. Yield optimization requires precise stoichiometry and temperature control (e.g., 0°C to room temperature) .

- Characterization : Confirm structure via NMR (e.g., δ 8.67 ppm for NH protons) and NMR (e.g., carbonyl at ~170 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound, particularly its crystalline structure and stability?

- Methodological Answer :

- X-ray crystallography : reports monoclinic crystal systems (space group P2/c) with hydrogen bonding (N–H⋯O) stabilizing the lattice. Parameters include a = 7.2 Å, b = 10.5 Å, and c = 15.3 Å. Use SHELX software for refinement .

- Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen.

- Hygroscopicity testing : Store samples at 25°C/60% RH and monitor mass changes to evaluate moisture sensitivity .

Q. What are the primary impurities associated with this compound, and how can they be detected during synthesis?

- Methodological Answer : Common impurities include:

- Desmethyl analogs : Formed due to incomplete alkylation during synthesis. Detect via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Oxidation byproducts : Monitor using LC-MS (ESI negative mode) for sulfone derivatives (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide, m/z 414.4) .

- Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing analogs with varying substituents (e.g., trifluoromethyl vs. cyano groups)?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -CF) deshield adjacent protons, shifting NMR peaks upfield. For example, the -CF group in N-[4-Cyano-3-(trifluoromethyl)phenyl] causes a ~0.5 ppm shift compared to non-fluorinated analogs .

- Solvent artifacts : Use deuterated DMSO or CDCl to avoid peak splitting from residual protons.

- Dynamic processes : For rotamers (e.g., hindered rotation around the amide bond), acquire variable-temperature NMR (VT-NMR) between -20°C and 60°C to resolve splitting .

Q. What strategies are effective in improving the enantiomeric purity of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide derivatives for biological studies?

- Methodological Answer :

- Chiral auxiliaries : Incorporate (S)- or (R)-configured intermediates (e.g., tert-butanesulfinamide) during synthesis to enforce stereoselectivity .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer in racemic mixtures.

- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize from ethanol/water mixtures under controlled cooling to enrich the desired enantiomer .

Q. How can researchers resolve contradictions in biological activity data between this compound and its PROTAC derivatives?

- Methodological Answer :

- PROTAC design : Link the compound to E3 ligase binders (e.g., thalidomide) via PEG spacers. Assess degradation efficiency (DC) using Western blotting for androgen receptor (AR) levels in LNCaP cells .

- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-AR targets.

- Metabolic stability : Compare half-lives in liver microsomes (human vs. murine) to explain species-specific discrepancies .

Safety and Handling

Q. What are the critical safety precautions for handling N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.